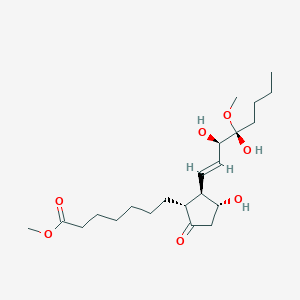
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16R)-Mexiprostil is an analogue of Prostaglandin E1, which is a primary prostaglandin that is easily crystallized from purified biological extracts. (16R)-Mexiprostil showed some antisecretory and cytoprotective activity in the stomach, thus is a potential anti-ulcer agent.
Applications De Recherche Scientifique
Gastroprotective Activity
MDL-646, a derivative of Prost-13-en-1-oic acid, has been studied for its gastroprotective properties. Galliani et al. (1984) found that MDL-646 exhibits potent gastric cytoprotective and antisecretory activity. This compound demonstrates a dissociation between gastroprotective and luteolytic activity, indicating a specific action in gastric protection (Galliani et al., 1984).
Effects on Gastric Acid Secretion
Scarpignato et al. (1983) investigated the effects of MDL 646 on gastric acid secretion in various animals. The compound significantly inhibited hypersecretion induced by different agents, demonstrating its potential for human use in controlling gastric acid secretion (Scarpignato et al., 1983).
Cytotoxicity and Cell Proliferation
Barrero et al. (2004) isolated various diterpenic acids, including derivatives of Prost-13-en-1-oic acid, and tested their cytotoxicity against several cell lines. These studies are crucial in understanding the potential therapeutic applications of these compounds (Barrero et al., 2004).
Pharmacological Characterization
Research by Wilson et al. (2004) provided a detailed pharmacological profile of human prostanoid receptors, which can be activated by derivatives of Prost-13-en-1-oic acid. This work is fundamental in understanding how these compounds interact with specific receptors and produce biological effects (Wilson et al., 2004).
Structural and Chemical Studies
Pelizzi et al. (1988) conducted X-ray structure determination of Mexiprostil, a gastroprotective derivative of Prost-13-en-1-oic acid. Such structural analyses are essential for the development and optimization of therapeutic agents (Pelizzi et al., 1988).
Propriétés
Numéro CAS |
76822-56-5 |
|---|---|
Nom du produit |
Prost-13-en-1-oic acid, 11,15-dihydroxy-16-methoxy-16-methyl-9-oxo-, methyl ester, (11alpha,13E,15R,16R)- |
Formule moléculaire |
C22H38O7 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
methyl 7-[(1R,2R,3R)-2-[(E,3R,4R)-3,4-dihydroxy-4-methoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O7/c1-4-5-14-22(27,29-3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)28-2/h12-13,16-17,19-20,24-25,27H,4-11,14-15H2,1-3H3/b13-12+/t16-,17-,19-,20-,22-/m1/s1 |
Clé InChI |
LUZXSWCNVAYLKY-OVRPBERLSA-N |
SMILES isomérique |
CCCC[C@@]([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)(O)OC |
SMILES |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
SMILES canonique |
CCCCC(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)(O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)
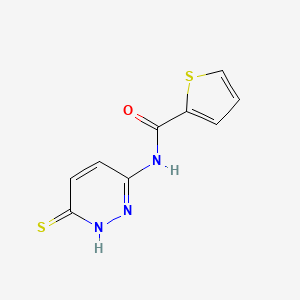
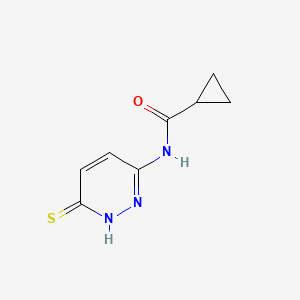
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)
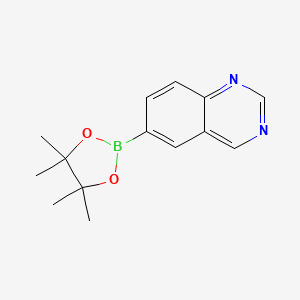
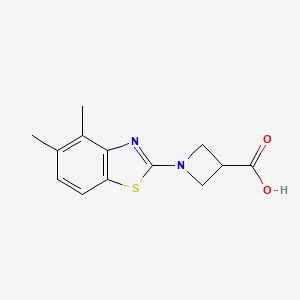
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
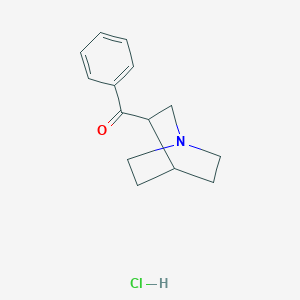
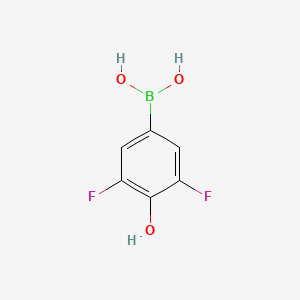
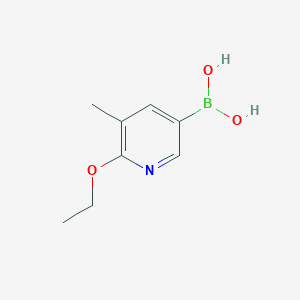
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)